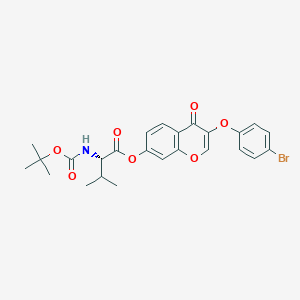
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate is a complex organic compound that combines a chromenone core with a bromophenoxy group and a tert-butoxycarbonyl-protected valine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a bromophenol reacts with the chromenone core.
Protection of Valine: The valine moiety is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the protected valine with the bromophenoxy-chromenone intermediate using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The bromophenoxy group can be reduced to form the corresponding phenoxy compound.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized chromenone derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting cancer or inflammatory diseases.
Materials Science: The chromenone core can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its complex structure.
作用机制
The mechanism of action of 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromophenoxy group and the chromenone core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
Similar Compounds
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-alaninate: Similar structure but with alanine instead of valine.
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-leucinate: Similar structure but with leucine instead of valine.
Uniqueness
The uniqueness of 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate lies in its specific combination of functional groups, which can provide unique interactions with biological targets and distinct physical properties for materials science applications.
属性
分子式 |
C25H26BrNO7 |
|---|---|
分子量 |
532.4 g/mol |
IUPAC 名称 |
[3-(4-bromophenoxy)-4-oxochromen-7-yl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C25H26BrNO7/c1-14(2)21(27-24(30)34-25(3,4)5)23(29)33-17-10-11-18-19(12-17)31-13-20(22(18)28)32-16-8-6-15(26)7-9-16/h6-14,21H,1-5H3,(H,27,30)/t21-/m0/s1 |
InChI 键 |
DRCBMUIRXHBEDV-NRFANRHFSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Br)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Br)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


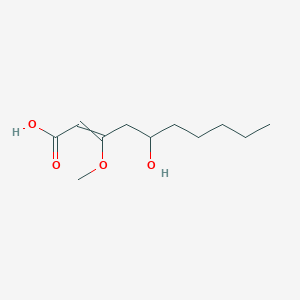

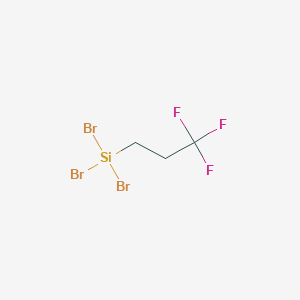
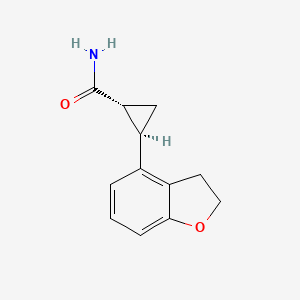
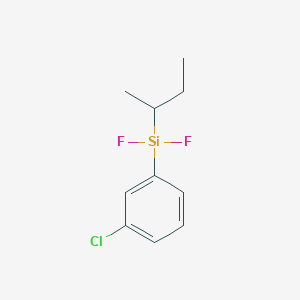
![2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12630381.png)
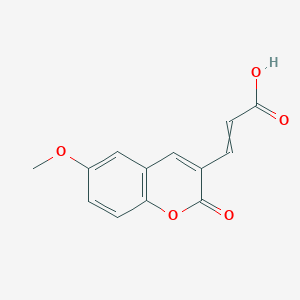
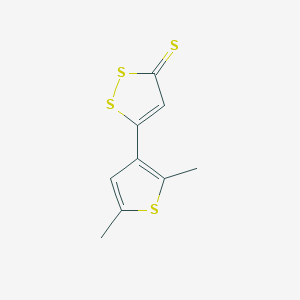
![8-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12630417.png)

![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate](/img/structure/B12630424.png)
![N-[(4-Tert-butylphenyl)methyl]ethanimidamide](/img/structure/B12630432.png)
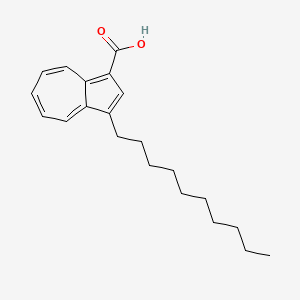
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)
